![molecular formula C25H25N3O5 B4944054 4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4944054.png)
4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide, also known as NB-32, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. This molecule has been synthesized using various methods and has shown promising results in inhibiting specific biological pathways.
Mechanism of Action
4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide works by inhibiting the activity of specific proteins in cells, particularly those involved in signal transduction pathways. These pathways are essential for cell survival and proliferation, and their dysregulation can lead to the development of various diseases, including cancer. By inhibiting these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a selective inhibitory effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide in lab experiments is its high specificity for certain proteins, which allows for targeted inhibition of specific pathways. Additionally, this compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for therapeutic applications. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide. One potential area of study is its use in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Additionally, further research is needed to determine the optimal dosing and administration of this compound for therapeutic applications. Finally, more studies are needed to explore the potential use of this compound in other disease areas, such as inflammatory disorders and neurodegenerative diseases.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for therapeutic applications in cancer research and other disease areas. Its specific mechanism of action and minimal toxicity to normal cells make it a promising candidate for further study. Further research is needed to fully understand its potential and limitations, as well as its optimal use in therapeutic applications.
Synthesis Methods
The synthesis of 4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide involves the reaction of 4-aminophenylbenzamide with 2-nitrophenylacetic acid chloride in the presence of triethylamine. The resulting product is then reacted with tert-butyl bromoacetate to obtain the final product. This synthesis method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in cancer research. It has been shown to inhibit the activity of several proteins that are involved in cancer cell proliferation and survival, such as AKT, mTOR, and ERK. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in treating inflammatory disorders and neurodegenerative diseases.
properties
IUPAC Name |
4-tert-butyl-N-[4-[[2-(2-nitrophenoxy)acetyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c1-25(2,3)18-10-8-17(9-11-18)24(30)27-20-14-12-19(13-15-20)26-23(29)16-33-22-7-5-4-6-21(22)28(31)32/h4-15H,16H2,1-3H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSREDLYGRQIGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

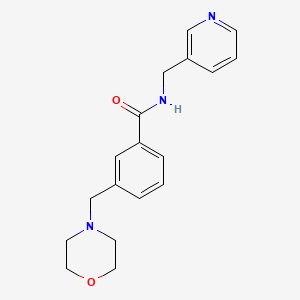
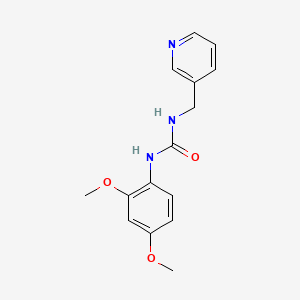
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4944008.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4944019.png)
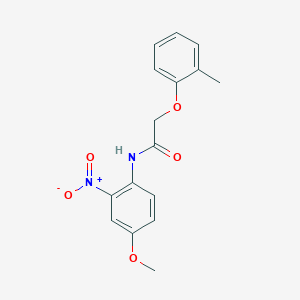
![N-methyl-2-phenoxy-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4944039.png)
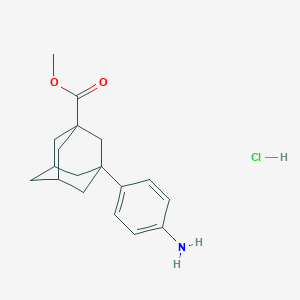

![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4944064.png)
![2-(4-chlorophenyl)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4944071.png)

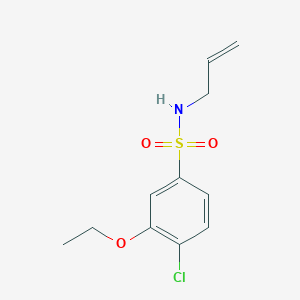
![2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide](/img/structure/B4944084.png)
![dimethyl 5-[(1-adamantylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4944085.png)